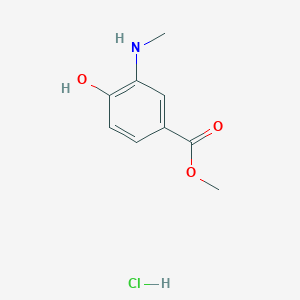

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

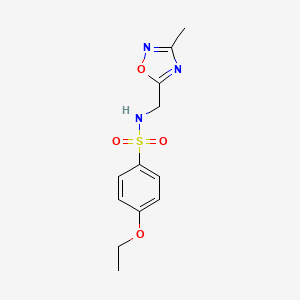

“Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as Benzoic acid, 3-amino-4-hydroxy-, methyl ester; Aminobenz; Methyl m-amino-p-hydroxybenzoate; Methyl 4-hydroxy-3-aminobenzoate; Orthocaine; Orthoderm; Orthoform; 3-Amino-4-hydroxybenzoic acid methyl ester; Orthoform new; NSC 9813 .

Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” involves several steps. The process may start with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” has a molecular weight of 167.1620 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Material Science and Polymer Research

Synthesis and Properties of Hyperbranched Aromatic Polyamide : Research has demonstrated the thermal polymerization of specific monomers to yield hyperbranched aromatic polyamides. These polymers exhibit solubility in a range of solvents and have significant molecular weights, indicating potential applications in material science for developing new polymeric materials with desirable properties (Yang, Jikei, & Kakimoto, 1999).

Biochemical Applications

Purification and Properties of Benzoate-4-hydroxylase : The study on benzoate-4-hydroxylase from a soil pseudomonad highlights its role in the hydroxylation of benzoate, demonstrating the enzyme's significance in microbial metabolism and potential applications in bioremediation and biochemical research (Reddy & Vaidyanathan, 1976).

Organic Chemistry and Synthesis

Toward Nitroxide-Mediated Photopolymerization : A study introduced a new alkoxyamine as a photoiniferter for nitroxide-mediated photopolymerization, indicating advancements in the field of photopolymerization and potential applications in creating novel polymers through controlled synthesis methods (Guillaneuf et al., 2010).

A General and Efficient Iron-Catalyzed Benzylation : This research presents an iron-catalyzed method for the benzylation of 1,3-dicarbonyl compounds, offering a cost-effective and efficient approach to synthesize benzylated products, crucial for developing pharmaceuticals and fine chemicals (Kischel et al., 2007).

Phytochemistry and Plant Defense Mechanisms

Hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), Defence Chemicals in the Gramineae : This study explores the role of hydroxamic acids in defending cereals against pests and diseases, underscoring the importance of these compounds in agricultural science and plant chemistry (Niemeyer, 1988).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular components, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that similar compounds can mediate dna damage and modulate esterase metabolism , which could potentially affect various biochemical pathways.

Result of Action

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride may have cytotoxic effects on certain cells in the presence of sunlight . It has been suggested that the compound can mediate DNA damage and modulate esterase metabolism, resulting in skin damage and potentially favoring cancer progression .

Action Environment

The action, efficacy, and stability of Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride can be influenced by various environmental factors. For instance, sunlight has been found to enhance the cytotoxic effects of the compound .

Propriétés

IUPAC Name |

methyl 4-hydroxy-3-(methylamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-10-7-5-6(9(12)13-2)3-4-8(7)11;/h3-5,10-11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDCTRMANZONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)

![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)

![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)